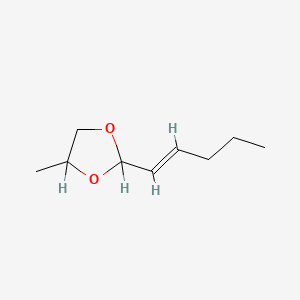

(E)-4-Methyl-2-(pent-1-enyl)-1,3-dioxolane

Description

Significance of Cyclic Acetals and Ketals in Synthetic Strategies

Cyclic acetals and ketals, such as 1,3-dioxolanes and the related six-membered 1,3-dioxanes, are crucial tools in organic synthesis, primarily functioning as protecting groups for carbonyls (aldehydes and ketones) and diols. nih.govresearchgate.net The formation of a cyclic acetal (B89532) by reacting a carbonyl compound with a diol, such as ethylene (B1197577) glycol or propane-1,2-diol, under acidic conditions effectively masks the reactivity of the carbonyl group. organic-chemistry.orglibretexts.org

This protection is strategically vital because acetals are stable in neutral to strongly basic or reductive environments. libretexts.orgthieme-connect.de This stability allows chemists to perform a wide range of chemical modifications on other parts of a molecule, such as reactions involving Grignard reagents, metal hydrides, or ester hydrolysis, without affecting the protected carbonyl. libretexts.org Once the desired transformations are complete, the original carbonyl group can be readily regenerated by hydrolysis with aqueous acid, demonstrating the reversible nature of this protective strategy. organic-chemistry.orgmasterorganicchemistry.com This robust yet reversible protection makes cyclic acetals an indispensable component in the synthesis of complex, multifunctional organic molecules, including carbohydrates and pharmaceuticals. researchgate.net

Overview of (E)-4-Methyl-2-(pent-1-enyl)-1,3-Dioxolane within Complex Organic Synthesis

This compound is a specific substituted 1,3-dioxolane (B20135) that serves as a notable example of this functional group's application. As a cyclic acetal, its structure is derived from the reaction of an aldehyde with a diol. Specifically, its common synonym, trans-2-Hexenal (B146799) propylene (B89431) glycol acetal, indicates it is synthesized from the precursors trans-2-hexenal and propane-1,2-diol (propylene glycol). nih.govchemdad.com

The primary role of this compound within the broader context of applied organic synthesis is as a specialty chemical, particularly in the flavor and fragrance industry. nih.gov It is recognized as a flavoring agent by the FDA. nih.gov Its synthesis is a practical application of acetal chemistry to create molecules with specific sensory properties, in this case, a weak green and fresh aroma. chemdad.comchemicalbook.com

Scope and Research Objectives

The research objectives surrounding substituted 1,3-dioxolanes are diverse and continually expanding. A primary focus is the development of new synthetic methodologies, including stereoselective methods to create chiral dioxolanes, which can act as intermediates in asymmetric synthesis. researchgate.netnih.gov Researchers also aim to synthesize novel 1,3-dioxolane derivatives to investigate their structure-activity relationships, particularly for potential applications in medicine, as many have shown antibacterial and antifungal properties. nih.govresearchgate.net

Furthermore, there is a growing interest in using 1,3-dioxolanes as "green" or biobased solvents and reagents, driven by the need for more environmentally sustainable chemical processes. rsc.org In materials science, cyclic ketene (B1206846) acetals, a related class of dioxolanes, are being explored for creating degradable polymers. rsc.org For the specific compound this compound, the research scope is more applied, focusing on its efficient synthesis and characterization for use as a food-grade flavoring agent. nih.gov This involves optimizing reaction conditions to ensure high purity and yield, which is a common objective in industrial organic synthesis.

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-[(E)-pent-1-enyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-9-10-7-8(2)11-9/h5-6,8-9H,3-4,7H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWBRDXHCMVBJG-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC1OCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C1OCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019349 | |

| Record name | 4-Methyl-2-(1E)-1-penten-1-yl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Weak green and fresh aroma | |

| Record name | trans-2-Hexenal propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1779/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | trans-2-Hexenal propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1779/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.919-0.926 (20°) | |

| Record name | trans-2-Hexenal propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1779/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

94089-21-1 | |

| Record name | 4-Methyl-2-(1E)-1-penten-1-yl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94089-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenal propylene glycol acetal, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094089211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-(1E)-1-penten-1-yl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-methyl-2-(pent-1-enyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENAL PROPYLENE GLYCOL ACETAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBS49DF5S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis of 1,3 Dioxolanes with Unsaturated Side Chains

Methodologies for Chiral 1,3-Dioxolane (B20135) Formation

The creation of chiral 1,3-dioxolanes is a cornerstone of asymmetric synthesis, often employed for protecting carbonyls or diols, and as intermediates in the synthesis of complex molecules. nih.govorganic-chemistry.org The methods to achieve this stereoselectivity are diverse, ranging from catalyst-driven processes to substrate-controlled reactions.

Asymmetric Acetalization and Ketalization Protocols

Asymmetric acetalization is a primary route to chiral dioxolanes, where a prochiral aldehyde or ketone reacts with a diol in the presence of a chiral catalyst or with a chiral diol to induce stereoselectivity. usf.eduthieme-connect.de The formation of (E)-4-Methyl-2-(pent-1-enyl)-1,3-dioxolane from (E)-hex-2-enal and propane-1,2-diol is a classic example of such a transformation.

When using an unsymmetrical diol like propane-1,2-diol, controlling regioselectivity becomes as crucial as controlling stereoselectivity. masterorganicchemistry.comegrassbcollege.ac.inkhanacademy.org The reaction can potentially yield two different constitutional isomers. Advanced catalytic systems, particularly those based on chiral Brønsted acids like BINOL-derived phosphoric acids, have emerged as powerful tools for directing both the site of reaction (regio-) and the 3D orientation of the new stereocenter (stereo-). nih.govdocumentsdelivered.com These catalysts can activate the aldehyde and organize both substrates within a chiral pocket, overriding the inherent reactivity of the diol's primary versus secondary hydroxyl groups to favor a specific regio- and stereoisomer. nih.gov

Research has demonstrated that a chiral phosphoric acid catalyst can significantly influence or even completely reverse the inherent regioselectivity observed in the acetalization of diols. nih.govdocumentsdelivered.com This catalyst-controlled approach is complementary to traditional substrate-controlled methods, offering a higher level of synthetic flexibility. nih.gov

Table 1: Illustrative Example of Catalyst-Controlled Acetalization This table presents hypothetical data based on established principles of catalyst-controlled reactions.

| Catalyst | Substrates | Regioisomeric Ratio (4-methyl vs 5-methyl) | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| p-Toluenesulfonic acid | (E)-hex-2-enal, rac-propane-1,2-diol | 60:40 | 1:1 | 95 |

Enantioselective catalysis is employed when starting from achiral or racemic precursors to generate a product with a high excess of one enantiomer. In the synthesis of this compound from (E)-hex-2-enal and ethylene (B1197577) glycol (a symmetrical diol, to focus solely on the C2 stereocenter), a chiral catalyst is essential. Chiral phosphoric acids have been established as highly effective organocatalysts for a wide array of enantioselective transformations, including acetalizations. usf.edursc.orgrsc.org

The mechanism involves the formation of an iminium ion from the α,β-unsaturated aldehyde and a chiral secondary amine catalyst, a strategy that has proven successful in various asymmetric reactions. nih.govnih.gov Alternatively, a chiral phosphoric acid can activate the aldehyde by hydrogen bonding, creating a chiral environment that dictates the facial selectivity of the diol's attack. nih.govyoutube.com The choice of catalyst, particularly the steric and electronic properties of the substituents on the catalyst backbone (e.g., different BINOL-derived structures), is critical for achieving high enantiomeric excess (ee). rsc.org

Table 2: Enantioselective Acetalization of (E)-hex-2-enal with Ethylene Glycol This table presents hypothetical data based on established principles of enantioselective catalysis.

| Chiral Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|---|

| (S)-Proline | CH2Cl2 | 25 | 65 | 70 |

| (R)-3,3'-(9-Anthracenyl)2-BINOL-PA | Toluene | 0 | 94 | 85 |

An alternative and powerful strategy for controlling stereochemistry is to use a starting material that is already chiral. nih.gov In the context of synthesizing this compound, one can employ an enantiomerically pure diol, such as (R)-propane-1,2-diol or (S)-propane-1,2-diol. thieme-connect.denih.gov

In this diastereoselective approach, the existing stereocenter at C4 of the diol directs the nucleophilic attack onto the prochiral aldehyde. This substrate-controlled reaction results in the preferential formation of one of the two possible diastereomers (e.g., (2R, 4R) and (2S, 4R) from (R)-propane-1,2-diol). The level of diastereoselectivity is dependent on the steric and electronic interactions in the transition state. Chiral acetals derived from optically active 1,3-diols are particularly effective in inducing high stereoselectivity. thieme-connect.de

Table 3: Diastereoselective Synthesis Using a Chiral Diol This table presents hypothetical data based on established principles of diastereoselective synthesis.

| Aldehyde | Chiral Diol | Catalyst | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| (E)-hex-2-enal | (R)-propane-1,2-diol | Camphorsulfonic acid | 85:15 | 92 |

| (E)-hex-2-enal | (S)-propane-1,2-diol | Camphorsulfonic acid | 84:16 | 91 |

Multi-Component Assembly Reactions for Substituted Dioxolanes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer an efficient and atom-economical alternative to traditional stepwise synthesis. nih.govyoutube.com For dioxolane synthesis, MCRs can assemble the core structure with its substituents in one pot. An innovative Rh(II)-catalyzed asymmetric three-component reaction has been developed for the synthesis of chiral 1,3-dioxoles (which can be hydrogenated to dioxolanes) from ylides, aldehydes, and carboxylic acids with high yields and excellent enantioselectivity. nih.govrsc.org This cascade process involves the formation of a carbonyl ylide, followed by a stereoselective cyclization and subsequent olefination. nih.gov

Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (DIB) or phenyliodine(III) diacetate (PIDA), are versatile, environmentally benign oxidants used in a variety of synthetic transformations. core.ac.uknih.gov One of their key applications is in mediating oxidative cyclization reactions to form heterocycles. researchgate.netmdpi.com In a typical reaction, the hypervalent iodine(III) species oxidizes a suitable substrate, generating a reactive intermediate like a radical cation or an iodonium (B1229267) ylide, which then undergoes an intramolecular cyclization. nih.govbeilstein-journals.org

For instance, the reaction of 1,3-dicarbonyl compounds with PIDA can generate β-diketo iodonium ylides that act as 1,3-dipoles, reacting with olefins to form dihydrofurans. nih.gov While a direct application to form the specific target this compound is not prominently documented, the principle of using a hypervalent iodine reagent to trigger the cyclization of a functionalized precursor represents an advanced and powerful strategy in heterocyclic synthesis. core.ac.ukmdpi.com

Intermolecular and Intramolecular Cycloaddition Strategies

Cycloaddition reactions, which form a cyclic molecule from two or more unsaturated molecules, are a cornerstone for the synthesis of heterocyclic systems, including 1,3-dioxolanes. Both intermolecular and intramolecular variants of these reactions are employed.

Intermolecular Cycloadditions: These reactions occur between two separate molecules. A notable example is the [3+2] cycloaddition. For instance, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides (generated from donor-acceptor oxiranes) and various aldehydes. organic-chemistry.org This method yields cis-1,3-dioxolanes with high levels of diastereoselectivity and enantioselectivity. organic-chemistry.org Another significant approach involves the rhodium-catalyzed three-component reaction of a diazo compound, an aldehyde, and a carboxylic acid, which proceeds through a carbonyl ylide intermediate that undergoes cycloaddition to furnish chiral 1,3-dioxoles. nih.gov

Intramolecular Cycloadditions: In this strategy, the reacting partners are tethered within the same molecule, a process that can offer high levels of stereo- and regiochemical control. rsc.org Intramolecular Diels-Alder (IMDA) reactions are a prime example, where a diene and a dienophile are part of the same molecular chain. nih.gov For the synthesis of complex dioxolane-containing structures, a precursor molecule would be designed with, for example, a diene and a carbonyl group that can cyclize to form the desired heterocyclic ring. nih.gov Similarly, intramolecular 1,3-dipolar cycloadditions using in-situ generated diazomethanes that react with a tethered alkyne or nitrile moiety provide a step-economical route to fused heterocyclic systems. youtube.com These strategies are particularly valuable for constructing complex polycyclic natural products where the dioxolane is an integral part of the structure. rsc.orgnih.gov

Alternative Synthetic Pathways

Beyond traditional acid-catalyzed acetalization and cycloadditions, several alternative methods have been developed for the synthesis of the 1,3-dioxolane ring.

Electrochemical Synthesis Routes to Dioxolanes

Electrochemical methods, which use electrical current to drive chemical reactions, offer unique pathways for synthesis. While direct electrochemical synthesis of this compound is not prominently documented, related transformations highlight the potential of this approach. For example, the anodic oxidation of β-oxocarboxylate ethylene acetals in methanol (B129727) has been used to synthesize 2-methoxy-1,4-dioxans, a related six-membered ring system. nih.gov Electroreductive coupling reactions between different functional groups, such as acylbenzoates and α,β-unsaturated carbonyl compounds, demonstrate the ability of electrochemistry to forge key carbon-carbon bonds necessary for building complex precursors for cyclization. youtube.com Furthermore, electro-induced coupling of alkenes and aldehydes represents a modern, catalyst-free method to form the carbon framework that could then be converted to the target dioxolane.

Radical-Mediated Dioxolane Formation

Radical reactions provide another non-classical route to dioxolanes. One reported method involves the reduction of benzil (B1666583) with a Ti(III) salt, which generates a radical species that subsequently adds to an aldehyde. organic-chemistry.org At elevated temperatures (40 °C), this process leads directly to the formation of 1,3-dioxolanes. organic-chemistry.org Photocatalysis has also been harnessed for this purpose. In one example, a visible-light photocatalyst initiates a cascade radical cyclization where a 1,3-dioxolane radical is generated in situ and adds to a triple bond to construct more complex molecules. More direct methods include the thiol-promoted radical addition of the 1,3-dioxolane ring itself to imines, a metal-free process that forms protected α-amino aldehydes. organic-chemistry.org

| Radical Generation Method | Reactants | Product Type | Reference |

| Ti(III) Salt Reduction | Benzil, Aldehyde | 1,3-Dioxolane | organic-chemistry.org |

| Photocatalysis (Visible Light) | 1,3-Dioxolane, Oxidant, Alkynoate | Coumarin 3-aldehyde | |

| Thiol Promotion | 1,3-Dioxolane, Imine | Protected α-amino aldehyde | organic-chemistry.org |

| Laser Photolysis of H₂O₂ | OH radical, 1,3-Dioxolane | Gas-phase reaction products |

Catalytic Interactions with Diazo Compounds for Ring Construction

Diazo compounds are highly versatile reagents in organic synthesis, particularly for the construction of heterocyclic rings through the formation of metal-carbene intermediates. Rhodium (Rh) catalysts are especially effective in this regard. Research has shown that Rh-catalyzed multicomponent reactions involving diazo compounds, aldehydes, and other partners like diketones can produce polyheterocyclic systems containing a 1,3-dioxolane core with high diastereoselectivity. These reactions proceed via the formation of a rhodium-associated carbonyl ylide, which then undergoes a cycloaddition. nih.gov Metalloporphyrins have also been explored as catalysts for transformations involving diazo compounds, which can lead to various cyclization products. The scope of these reactions is broad, allowing for the coupling of various aldehydes and carboxylic acids with diazo compounds to efficiently assemble chiral 1,3-dioxole (B15492876) and dioxolane scaffolds. nih.gov

| Catalyst System | Reactants | Key Intermediate | Product | Reference |

| Rh(II) carboxylate | Diazo compound, Aldehyde, Carboxylic acid | Carbonyl ylide | Chiral 1,3-dioxole | nih.gov |

| Rh(II) acetate | Diazo oxindole, Aldehyde, Cyclic diketone | Carbonyl ylide | Dispiro[1,3-dioxolane]bisoxindole | |

| Cp*Rh(III) | Arylnitrone, Diazo compound | Rh-carbene | N-Hydroxyindoline |

Precursor Design and Stereocontrol Elements

The stereochemistry of the final dioxolane product is often determined by the chirality of the starting materials. Careful selection of precursors is therefore paramount for achieving stereochemical control.

Role of Chiral Diols and Aldehydes in Stereochemical Induction

The most common synthesis of 1,3-dioxolanes involves the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. The stereochemistry of the resulting dioxolane is directly influenced by the stereocenters present in these precursors.

Similarly, the use of chiral aldehydes in combination with achiral diols can induce stereoselectivity. More advanced methods utilize chiral catalysts to control the reaction between achiral aldehydes and diols. For example, a chiral Brønsted acid can be used to catalyze a desymmetrization acetalization/Michael cascade, leading to the formation of 1,3-dioxolanes with modest enantioselectivity. nih.gov The combination of chiral catalysts with various aldehydes has been shown to produce cis-1,3-dioxolanes with both high diastereo- and enantioselectivity. organic-chemistry.org The stereochemistry of the catalyst, rather than pre-existing stereocenters in the substrates, can be the dominant factor in determining the final product's configuration. nih.gov

Influence of Protecting Groups and Functional Handles on Stereoselectivity

The choice of protecting groups and the presence of specific functional handles on the reacting substrates are paramount in directing the stereochemical course of the synthesis of 1,3-dioxolanes. In the formation of this compound from (E)-pent-2-enal and propane-1,2-diol, the inherent chirality of the diol and the geometry of the enal present a complex stereochemical puzzle.

Protecting groups are not merely passive spectators in a reaction; they exert significant steric and electronic influence. uchicago.edu In carbohydrate chemistry, for instance, the stereoselectivity of cycloadditions has been shown to depend heavily on the protecting group of a vicinal diol. researchgate.net For example, a bulky cyclohexylidene protecting group can favor the formation of a syn isomer, whereas a smaller methyl group may lead to a mixture of syn and anti products. researchgate.net This principle can be extrapolated to the synthesis of our target dioxolane. The hydroxyl groups of the propane-1,2-diol precursor could be protected with groups of varying steric bulk (e.g., silyl (B83357) ethers like TBDMS vs. smaller acetates). The steric hindrance from a bulky protecting group on one of the diol's oxygen atoms would direct the incoming aldehyde to attack from the less hindered face, thereby enhancing the diastereoselectivity of the resulting dioxolane.

Functional handles, such as other substituents on the aldehyde or diol, can also play a directing role through chelation or other non-covalent interactions with the catalyst or reagents. The ideal protecting group should be easy to introduce and remove, be stable to the reaction conditions, and not introduce new stereogenic centers that would complicate the product mixture. uchicago.edu

Optimization of Reaction Conditions for Yield and Stereocontrol

Achieving high yield and excellent stereocontrol in the synthesis of this compound necessitates a meticulous optimization of reaction conditions. Key parameters include the choice and loading of the catalyst, the nature of any associated ligands, the solvent, and the reaction temperature.

The formation of 1,3-dioxolanes is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org The efficiency and selectivity of this transformation are highly dependent on the nature of the catalyst. Heterogeneous solid acid catalysts, such as MoO3/SiO2, have demonstrated high activity and selectivity in the synthesis of 1,3-dioxolanes and can be recovered and reused, offering a green chemistry advantage. researchgate.net

Catalyst loading is a critical variable. Insufficient catalyst may lead to sluggish or incomplete reactions, while excessive loading can sometimes promote side reactions or be economically inefficient. Studies on other reactions have shown that varying the stoichiometry of reagents and catalysts can have a dramatic effect on product yield. researchgate.net For instance, optimizing the equivalents of a catalyst can increase the yield from as low as 43% to over 80%. researchgate.net

In asymmetric catalysis, chiral ligands are employed to create a chiral environment around a metal center, which can differentiate between the prochiral faces of a substrate. For the synthesis of 1,3-dioxolanes, chiral binaphthyldiimine-Ni(II) complexes have been used to catalyze asymmetric cycloadditions to provide cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org The electronic and steric properties of the ligand are fine-tuned to maximize stereochemical induction.

Below is a hypothetical data table illustrating the potential effects of different catalysts and ligands on the synthesis of this compound, based on established principles.

Table 1: Influence of Catalyst and Ligand on Dioxolane Synthesis

| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | p-TsOH | None | 5 | 85 | 55:45 |

| 2 | Sc(OTf)3 | None | 2 | 92 | 60:40 |

| 3 | MoO3/SiO2 | None | 10 (w/w%) | 95 | 65:35 |

| 4 | Ni(II) | Chiral BINAP | 5 | 88 | 95:5 |

| 5 | Ir(I) | Chiral P,N-Ligand | 2 | 90 | 8:92 |

This table is illustrative and based on general principles of catalysis.

The choice of solvent and the reaction temperature are powerful tools for controlling reaction pathways and stereochemical outcomes. researchgate.net Solvents can influence reaction rates and selectivity by solvating reactants, intermediates, and transition states differently. mdpi.com In some reactions, a change in solvent can completely reverse the stereoselectivity. organic-chemistry.org

For instance, studies on diastereoselective aldol (B89426) reactions have shown that in a solvent like dichloromethane (B109758) (CH2Cl2), the anti-product is favored at low temperatures (-78 °C), while the syn-product is favored at room temperature. organic-chemistry.orgnih.gov Conversely, in nonpolar solvents like pentane, the anti-isomer can be the major product up to room temperature, with a switch to the syn-isomer at reflux temperatures. organic-chemistry.org This control is often attributed to the geometry of the transition state. A closed, chair-like transition state might be favored under one set of conditions, leading to one stereoisomer, while an open, non-cyclic transition state under different conditions leads to the other.

The reaction mechanism for dioxolane formation involves the initial activation of the aldehyde by the acid catalyst, followed by nucleophilic attack from one of the diol's hydroxyl groups to form a hemiacetal intermediate. Subsequent intramolecular cyclization and dehydration yield the final product. The stereochemistry is set during the initial nucleophilic attack and the subsequent ring closure. Lower temperatures generally enhance stereoselectivity by increasing the energy difference between competing diastereomeric transition states, thus favoring the pathway with the lower activation energy. However, this often comes at the cost of a slower reaction rate. researchgate.net

The following interactive table illustrates the potential impact of solvent and temperature on the yield and stereoselectivity of the formation of this compound.

Table 2: Effect of Solvent and Temperature on Yield and Stereoselectivity

| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Toluene | 110 (reflux) | 90 | 60:40 |

| 2 | Dichloromethane | 25 | 85 | 75:25 |

| 3 | Dichloromethane | -20 | 78 | 88:12 |

| 4 | Tetrahydrofuran (THF) | 25 | 82 | 70:30 |

| 5 | Dimethylformamide (DMF) | 55 | 47 | 50:50 |

| 6 | Acetonitrile | 25 | 65 | 65:35 |

This table is illustrative and based on general principles of reaction optimization. researchgate.netorganic-chemistry.org

Reactivity and Mechanistic Investigations of the 1,3 Dioxolane Ring System and Pentenyl Moiety

Dioxolane Ring-Opening Reactions

The cleavage of the dioxolane ring is a characteristic reaction, providing pathways to diols, ketones, and polymers. These reactions can be initiated by acids, cations, or radical species, each following distinct mechanistic routes.

Acid-Catalyzed Ring-Opening Mechanisms

The 1,3-dioxolane (B20135) ring, being a cyclic acetal (B89532), is stable in neutral or basic conditions but readily undergoes hydrolysis in the presence of acid. organic-chemistry.orgwikipedia.org This reaction is a fundamental method for the deprotection of carbonyl compounds, where the dioxolane serves as a protecting group. wikipedia.org The acid-catalyzed ring-opening of (E)-4-Methyl-2-(pent-1-enyl)-1,3-dioxolane in an aqueous medium yields propylene (B89431) glycol and (E)-hex-2-enal.

The mechanism proceeds via protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst. masterorganicchemistry.comchegg.com This initial step makes the oxygen a better leaving group. Subsequently, the C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. cdnsciencepub.com This step is typically the rate-determining step of the reaction. Finally, nucleophilic attack by water on the carbocation, followed by deprotonation, results in the cleavage of the ring and formation of the final products. The general hydrolysis of 2-substituted-1,3-dioxolanes has been shown to be subject to general acid catalysis. nih.gov

Table 1: Mechanism of Acid-Catalyzed Dioxolane Ring-Opening

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Protonation | A lone pair on a ring oxygen atom attacks a proton (H+) from the acid catalyst. | Protonated Dioxolane |

| 2. Ring-Opening | The protonated ring opens to form a resonance-stabilized oxocarbenium ion. This is the rate-determining step. | Oxocarbenium Ion and Propylene Glycol |

| 3. Nucleophilic Attack | A water molecule attacks the electrophilic carbon of the oxocarbenium ion. | Protonated Hemiacetal |

| 4. Deprotonation | The protonated hemiacetal is deprotonated by a water molecule or conjugate base, regenerating the acid catalyst and yielding the final aldehyde product. | (E)-hex-2-enal |

Cationic Ring-Opening Polymerization of Dioxolanes

1,3-Dioxolane and its derivatives can undergo cationic ring-opening polymerization (CROP) to form polyacetals. wikipedia.orgcdnsciencepub.com This type of chain-growth polymerization is initiated by cationic species, such as protic acids or Lewis acids. wikipedia.orgorientjchem.org For a substituted dioxolane like this compound, the polymerization would be initiated at the dioxolane ring. The polymerization of structurally related 2-alkenyl-4-methylene-1,3-dioxolanes has been shown to produce polymers like unsaturated polyketones. acs.org

The CROP of cyclic acetals such as 1,3-dioxolane can proceed through two primary mechanisms: the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. rsc.orgacs.orgresearchgate.net

Active Chain End (ACE) Mechanism: In the ACE mechanism, the growing polymer chain possesses a reactive cationic center (a tertiary oxonium ion) at its end. acs.orgresearchgate.net This active chain end directly attacks a neutral monomer molecule, adding it to the chain. This is the classical mechanism for cationic polymerization. wikipedia.org

Active Monomer (AM) Mechanism: In the AM mechanism, a monomer molecule is first activated by protonation. This protonated monomer (a secondary oxonium ion) is then attacked by a nucleophilic end-group (like a hydroxyl group) of the growing polymer chain. rsc.orgacs.orgresearchgate.net This mechanism is often favored in the presence of a transfer agent like a diol (e.g., ethylene (B1197577) glycol) and can help suppress side reactions. researchgate.net

The coexistence of both ACE and AM mechanisms is possible within the same polymerization system. acs.org The dominant pathway can be influenced by reaction conditions such as the catalyst-to-initiator ratio and solvent. rsc.org

Table 2: Comparison of ACE and AM Polymerization Mechanisms

| Feature | Active Chain End (ACE) Mechanism | Active Monomer (AM) Mechanism |

|---|---|---|

| Active Species | Propagating chain end is cationic (tertiary oxonium ion). researchgate.net | Monomer is activated by protonation (secondary oxonium ion). researchgate.net |

| Nucleophile | Monomer molecule. | Nucleophilic end-group of the polymer chain (e.g., -OH). |

| Side Reactions | More prone to cyclization and chain transfer. cdnsciencepub.comrsc.org | Can reduce the extent of cyclization side reactions. rsc.orgresearchgate.net |

A significant challenge in the cationic ring-opening polymerization of 1,3-dioxolane is the prevalence of side reactions, particularly the formation of cyclic oligomers. rsc.orgresearchgate.net These cyclic structures are formed through an intramolecular chain transfer reaction known as "backbiting," where the active end of a growing polymer chain attacks a repeating unit within the same chain, cleaving off a cyclic molecule. cdnsciencepub.com

The formation of these cyclic byproducts is an equilibrium-driven process and is influenced by factors such as monomer concentration and conversion. rsc.org Higher monomer-to-initiator ratios and increased conversion tend to favor the formation of more cyclic structures. rsc.org As previously noted, employing the Active Monomer (AM) mechanism is a strategy used to mitigate these cyclization reactions. rsc.orgresearchgate.net

Radical Chemistry of Dioxolanyl Intermediates

Beyond ionic reactions, the 1,3-dioxolane ring can participate in radical chemistry. Dioxolanyl radicals can be generated and used as valuable intermediates in organic synthesis. thieme-connect.comthieme-connect.de For this compound, a radical can be formed by abstracting a hydrogen atom from the ring. The C–H bond at the C2 position (the carbon atom between the two oxygens) has a lower bond-dissociation energy (BDE) compared to other positions on the ring, such as C4. thieme-connect.comthieme-connect.deresearchgate.net This makes the C2 position, which bears the pentenyl substituent, the most likely site for radical formation. thieme-connect.de

Dioxolanyl radicals, particularly those at the C2 position, are effective reagents for forming new carbon-carbon bonds. thieme-connect.comlibretexts.org These nucleophilic radicals can add to electron-deficient alkenes in a radical chain process. nsf.gov This reactivity allows the dioxolanyl moiety to be used as a synthetic handle for installing complex, oxygenated functional groups. thieme-connect.comthieme-connect.de The reaction of a dioxolanyl radical with an alkene creates a new C-C bond and a new radical, which can then propagate a chain reaction by abstracting a hydrogen atom from another dioxolane molecule. libretexts.orgnsf.gov This approach provides a powerful method for the hydrofunctionalization of alkenes, effectively adding a protected aldehyde group across a double bond. nsf.gov

Studies on Spin-Center Shifts and Radical Clocks

The reactivity of the 1,3-dioxolane ring system, particularly when substituted with an unsaturated moiety like a pentenyl group, has been a subject of mechanistic inquiry, especially concerning radical reactions. Spin-center shift (SCS) is a significant radical process that involves a 1,2-translocation of a radical center accompanied by a two-electron ionic movement, such as the elimination of a leaving group. nih.govacs.org This type of rearrangement is crucial in various biochemical transformations, like those catalyzed by ribonucleotide reductase enzymes, and has been harnessed in synthetic organic chemistry. nih.govacs.org

For a spin-center shift to occur efficiently, several conditions are generally required: the singly occupied molecular orbital (SOMO) of the radical must have appropriate coplanar alignment with the σ* orbital of the migrating or leaving group, and the presence of a good leaving group is often necessary. acs.org In the context of this compound, a hypothetical radical generated at the C2 position of the dioxolane ring could potentially undergo a 1,2-SCS. However, studies on related carbohydrate systems suggest that the 1,2-rearrangement can proceed through a concerted transition state without the formation of a discrete 1,3-dioxolanyl radical intermediate. acs.org

The pentenyl side chain can function as a "radical clock," a tool used to measure the rates of fast radical reactions. illinois.edu If a radical is generated elsewhere in the molecule, its rate of reaction with another species can be compared to the known rate of an intramolecular reaction, such as the cyclization of the pentenyl side chain. For instance, a radical at C2 of the dioxolane could be trapped by an external reagent or undergo 5-exo-trig cyclization. The ratio of the resulting products allows for the calculation of the rate of the intermolecular trapping reaction. The rate constants for the cyclization of analogous α-hydroxy radical clocks have been measured, with values around 9 x 10⁷ s⁻¹ for a 5-hexenyl system at room temperature, providing a timescale for these competitive processes. rsc.org

Reactions Involving the Pent-1-enyl Side Chain

The chemical behavior of this compound is significantly influenced by the reactivity of its pent-1-enyl side chain. The carbon-carbon double bond in this moiety serves as a site for a variety of chemical transformations, allowing for extensive functionalization of the molecule.

Olefin Reactivity within the Dioxolane Framework

The electronic environment of the pentenyl double bond is modulated by the attached 1,3-dioxolane ring, which acts as a protective group for a carbonyl functionality. The acetal structure is stable towards many nucleophiles and bases, directing reactivity towards the olefin. organic-chemistry.org

The electron-rich π-bond of the pentenyl group is susceptible to attack by electrophiles, leading to electrophilic addition reactions. libretexts.org In these reactions, the π-bond is broken, and two new sigma bonds are formed. The mechanism typically proceeds through a carbocation intermediate. libretexts.org The addition of hydrogen halides (H-X), for example, follows Markovnikov's rule, where the proton adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation at the C1' position. This secondary carbocation is further stabilized by resonance with the lone pairs of the adjacent oxygen atoms in the dioxolane ring. The subsequent attack by the halide nucleophile yields the final product.

Table 1: Electrophilic Addition Reactions of the Pentenyl Side Chain

| Reagent | Product | Description |

|---|---|---|

| HCl / HBr | 4-Methyl-2-(1-halo-pentyl)-1,3-dioxolane | Markovnikov addition of hydrogen halide across the double bond. |

| H₂O / H₃O⁺ | 4-Methyl-2-(1-hydroxy-pentyl)-1,3-dioxolane | Acid-catalyzed hydration, yielding a secondary alcohol. |

| Br₂ / CCl₄ | 4-Methyl-2-(1,2-dibromo-pentyl)-1,3-dioxolane | Addition of bromine, resulting in a vicinal dibromide. |

The pent-1-enyl side chain can participate as the 2π-electron component (dienophile) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.com This reaction forms a six-membered ring by reacting a conjugated diene with a dienophile. masterorganicchemistry.com The rate of the Diels-Alder reaction is typically enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com

The pentenyl group in this compound is relatively electron-rich due to the alkyl chain and the connected acetal, making it an unactivated dienophile. Consequently, its reaction would likely require a highly reactive, electron-rich diene or forcing conditions like high temperature and pressure.

Table 2: Hypothetical Diels-Alder Reaction

| Diene | Dienophile | Expected Product |

|---|---|---|

| 1,3-Butadiene | This compound | 4-(1-(4-Methyl-1,3-dioxolan-2-yl)propyl)cyclohex-1-ene |

Rearrangement Reactions: Conjugated Elimination vs. Wittig Rearrangement

The allylic nature of the linkage between the dioxolane ring and the pentenyl chain allows for potential rearrangement and elimination reactions, particularly under basic conditions. Two competing pathways are the Wittig rearrangement and conjugated elimination.

The acs.orgmdpi.com-Wittig rearrangement involves treating an ether with a strong organolithium base. wikipedia.org The mechanism is thought to proceed through the formation of a radical-ketyl pair after deprotonation, followed by recombination. wikipedia.org For the title compound, this would involve deprotonation at C2 of the dioxolane ring, cleavage of the C2-O bond, and migration of the pentenyl group, ultimately yielding a rearranged alcohol after workup.

A competing pathway, conjugated elimination , is also promoted by strong bases. youtube.com Abstraction of an allylic proton can lead to the elimination of a leaving group to form a conjugated system. In this case, base-induced ring-opening of the dioxolane could occur, potentially leading to the formation of a conjugated diene ether. The competition between rearrangement and elimination is highly dependent on the substrate, the strength and steric nature of the base, and the reaction temperature, with lower temperatures often favoring rearrangement pathways like the mdpi.comnih.gov-Wittig rearrangement. scripps.edudifferencebetween.com

Functionalization and Derivatization of the Pentenyl Group

Beyond the reactions discussed, the pentenyl group can undergo a wide array of other transformations common to alkenes, allowing for the synthesis of diverse derivatives. These reactions typically leave the dioxolane ring intact, showcasing its utility as a robust protecting group.

Key transformations include:

Hydrogenation: The double bond can be saturated via catalytic hydrogenation to yield the corresponding alkyl-substituted dioxolane. nih.gov

Oxidative Cleavage: Ozonolysis cleaves the double bond, producing two smaller carbonyl-containing fragments.

Oxidation: The alkene can be converted into an epoxide using a peroxy acid like m-CPBA, or into a vicinal diol through dihydroxylation with reagents such as osmium tetroxide.

Radical Addition: In the presence of radical initiators, reagents like HBr add in an anti-Markovnikov fashion. mdpi.com

Table 3: Further Functionalization of the Pentenyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 4-Methyl-2-pentyl-1,3-dioxolane nih.gov |

| Epoxidation | m-CPBA | 4-Methyl-2-((2-propyloxiran-2-yl)methyl)-1,3-dioxolane |

| Dihydroxylation | 1. OsO₄ 2. NaHSO₃ | 4-Methyl-2-(1,2-dihydroxypentyl)-1,3-dioxolane |

| Ozonolysis | 1. O₃ 2. Zn, H₂O | 2-Formyl-4-methyl-1,3-dioxolane and Propanal |

Computational and Theoretical Studies on Dioxolane Structures and Reactivity

Computational and Theoretical Studies on Dioxolane Structures and Reactivity

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of organic molecules, including dioxolane derivatives. These computational methods allow for the optimization of ground state geometries and the evaluation of various reactivity parameters, leading to the identification of stable conformations.

The 1,3-dioxolane (B20135) ring, a five-membered heterocycle, is not planar and exists in various conformations. The substitution pattern on the ring significantly influences its preferred geometry. For (E)-4-Methyl-2-(pent-1-enyl)-1,3-dioxolane, the presence of a methyl group at the C4 position and a bulky pent-1-enyl group at the C2 position dictates the conformational landscape.

Computational studies, specifically using DFT, can elucidate the most stable conformers of this molecule. mdpi.com The analysis typically involves identifying all possible low-energy conformations by systematically rotating the single bonds. For each generated conformer, a geometry optimization is performed to find the local minimum on the potential energy surface. The relative energies of these optimized conformers are then compared to determine the global minimum, which represents the most stable conformation.

For substituted 1,3-dioxolanes, the two most common conformations are the "envelope" (or "twist") and the "half-chair". The relative stability of these conformers is influenced by steric and electronic effects. In the case of this compound, the substituents will preferentially occupy positions that minimize steric hindrance. DFT calculations can provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer, offering a detailed three-dimensional picture of the molecule. For instance, studies on similar 1,3-dioxolane systems have shown that substituents at the C2 position often favor an equatorial orientation to minimize diaxial interactions. thieme-connect.de

Interactive Data Table: Conformational Analysis Parameters

| Parameter | Description | Typical Value Range |

| Relative Energy (kcal/mol) | Energy difference between a conformer and the most stable conformer. | 0 - 5 |

| Dihedral Angle (C4-O3-C2-O1) | Describes the puckering of the dioxolane ring. | Varies with conformation |

| Substituent Orientation | Axial or equatorial placement of the methyl and pentenyl groups. | Equatorial preferred for bulky groups |

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined, providing insights into the reaction kinetics.

For reactions involving this compound, such as hydrolysis or oxidation, transition state analysis can reveal the detailed step-by-step mechanism. researchgate.net For example, in the acid-catalyzed hydrolysis of a 1,3-dioxolane, the mechanism is believed to be a stepwise process. thieme-connect.de DFT calculations can model the protonation of one of the oxygen atoms, followed by ring-opening to form a carbocation intermediate, and subsequent attack by water. The transition state for each step can be located, and the corresponding energy barriers can be calculated to determine the rate-determining step.

Interactive Data Table: Transition State Analysis Data

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) |

| Protonation | Dioxolane + H+ | Protonated Dioxolane | Low |

| Ring Opening | Protonated Dioxolane | Carbocation Intermediate | High (Rate-determining) |

| Nucleophilic Attack | Carbocation + H2O | Hemiacetal | Low |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons.

For this compound, the HOMO is likely to be located on the electron-rich pent-1-enyl double bond or the oxygen atoms with lone pairs. The LUMO is expected to be an antibonding orbital associated with the C-O bonds of the dioxolane ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

DFT calculations can provide detailed visualizations and energy levels of the HOMO and LUMO. youtube.comyoutube.comyoutube.com This information can be used to predict how the molecule will react with different reagents. For instance, an electrophile would be expected to attack the regions of high HOMO density, while a nucleophile would attack regions of high LUMO density.

Interactive Data Table: HOMO/LUMO Analysis

| Parameter | Description | Predicted Value for this compound |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Relatively high (electron-rich) |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Relatively low (electron-poor) |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO. | Moderate |

| Predicted Reactive Sites | Regions of high HOMO/LUMO density. | HOMO: C=C bond, Oxygen atoms; LUMO: C2 atom |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions. researchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms due to their lone pairs of electrons, making them susceptible to electrophilic attack. The region around the double bond in the pent-1-enyl group would also be electron-rich. Conversely, the hydrogen atoms and the C2 carbon atom of the dioxolane ring would likely exhibit a more positive potential, indicating they are potential sites for nucleophilic attack. nih.gov

Interactive Data Table: MEP Analysis

| Molecular Region | Predicted MEP | Reactivity |

| Oxygen Atoms | Negative (Red) | Susceptible to electrophilic attack |

| Pentenyl C=C bond | Negative (Red) | Susceptible to electrophilic attack |

| C2 Carbon | Positive (Blue) | Susceptible to nucleophilic attack |

| Hydrogen Atoms | Positive (Blue) | Potential for hydrogen bonding |

Kinetic and Thermodynamic Aspects of Dioxolane Transformations

Computational chemistry provides a powerful framework for investigating the kinetic and thermodynamic feasibility of chemical reactions involving dioxolanes. By calculating the energies of reactants, products, and transition states, key thermodynamic quantities such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be determined.

For a given transformation of this compound, a negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process under the given conditions. The magnitude of the activation energy (Ea), derived from the transition state energy, governs the reaction rate. A lower Ea corresponds to a faster reaction.

Kinetic studies on the oxidation of 1,3-dioxolane have shown that the reaction mechanism is complex, involving numerous elementary steps. researchgate.netacs.org Computational modeling can help to unravel these complex reaction networks by identifying the most favorable pathways and the key intermediates. For example, in the atmospheric oxidation of dioxolanes, the initial reaction is often with hydroxyl radicals. rsc.org Computational studies can model this reaction, determine its rate constant, and predict the subsequent degradation products.

Interactive Data Table: Thermodynamic and Kinetic Data for a Hypothetical Dioxolane Reaction

| Parameter | Description | Example Value (kcal/mol) |

| ΔH | Enthalpy of reaction | -20 (exothermic) |

| ΔG | Gibbs free energy of reaction | -15 (spontaneous) |

| Ea | Activation energy | 25 |

Development of Stereochemical Models for Predicting Selectivity

Many reactions involving chiral molecules, such as this compound, can lead to the formation of multiple stereoisomers. Predicting and controlling the stereoselectivity of these reactions is a major goal in organic synthesis. Computational models can be developed to rationalize and predict the stereochemical outcome of such reactions. mdpi.com

These models are often based on the analysis of the transition states leading to the different stereoisomeric products. researchgate.net By comparing the energies of these diastereomeric transition states, the major product can be predicted. The transition state with the lower energy will correspond to the faster-forming product.

For example, in a reaction where a nucleophile attacks the C2 carbon of this compound, the approach of the nucleophile can occur from two different faces of the dioxolane ring, leading to two different stereoisomers. A computational model would involve building and optimizing the transition state structures for both approaches. The energy difference between these two transition states would then determine the predicted diastereomeric ratio of the products. These models can be refined by considering factors such as solvent effects and the nature of the catalyst, if any. researchgate.net

Interactive Data Table: Stereochemical Model for a Hypothetical Reaction

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |

| TS1 (leading to Diastereomer 1) | 0.0 | 95 |

| TS2 (leading to Diastereomer 2) | 2.0 | 5 |

Applications of E 4 Methyl 2 Pent 1 Enyl 1,3 Dioxolane As a Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules

In the intricate field of total synthesis, the protection of reactive functional groups is a cornerstone strategy. Aldehydes and ketones are highly susceptible to a wide range of nucleophilic reagents, necessitating their temporary conversion into less reactive forms. Acetals, particularly cyclic acetals like 1,3-dioxolanes, serve as one of the most effective and widely used protecting groups for carbonyls. numberanalytics.comlibretexts.org The formation of the dioxolane ring renders the original carbonyl carbon inert to strongly basic, nucleophilic, and reductive conditions, such as those involving Grignard reagents, organolithiums, and metal hydrides. libretexts.org This stability allows chemists to perform reactions on other parts of a complex molecule without unintended interference from the carbonyl group.

The (E)-4-Methyl-2-(pent-1-enyl)-1,3-dioxolane molecule can be viewed as the protected form of (E)-hex-2-enal. The acetal (B89532) can be readily cleaved under aqueous acidic conditions to regenerate the parent aldehyde when its protective role is no longer needed. masterorganicchemistry.com This reversible transformation is fundamental to its potential role in multi-step synthesis. ymerdigital.com

Furthermore, the 1,3-dioxolane (B20135) framework is not just a synthetic tool but is also a structural motif present in numerous biologically active natural products and pharmaceutical agents. nih.govgoogle.com The synthesis of these molecules often involves the deliberate construction of the dioxolane ring as a key feature of the final target.

Table 1: Examples of Bioactive Molecules Featuring the 1,3-Dioxolane Moiety This table presents examples of compounds where the 1,3-dioxolane ring is an integral part of the final structure, illustrating the importance of this heterocycle in medicinal chemistry.

| Compound | Biological Activity | Structural Context |

|---|---|---|

| (+)-cis-Dioxolane | Muscarinic acetylcholine (B1216132) receptor agonist | A synthetic molecule where the dioxolane is the core scaffold. wikipedia.org |

| Antiviral Nucleoside Analogs | Anti-HIV agents | 2,4-disubstituted-1,3-dioxolanes have been synthesized and shown to possess potent antiviral activity. google.com |

| Antifungal Agents | Antibacterial and antifungal | Various synthetic 1,3-dioxolanes have demonstrated significant activity against pathogens like C. albicans and S. aureus. nih.gov |

| Neosporol | Natural Product | The total synthesis of this natural product involves the formation of a dioxolane ring system as a key structural feature. wikipedia.org |

Utilization as a Chiral Auxiliary or Ligand Precursor

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is critical in pharmacology and materials science. One powerful strategy to achieve this is the use of a chiral auxiliary—a chiral group that is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyoutube.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. researchgate.net

This compound is inherently chiral, originating from the use of chiral propane-1,2-diol in its synthesis. The methyl group at the C4 position creates a defined stereocenter. This built-in chirality suggests its potential for use as a chiral auxiliary. While many established auxiliaries exist, such as Evans' oxazolidinones and camphorsultam, the development of new and effective auxiliaries remains an active area of research. wikipedia.orgscielo.org.mxrsc.org

The principle of using chiral dioxolanes is well-established. For instance, dioxolanes derived from tartaric acid (TADDOLs) are famous for their use as chiral ligands in catalysis. Chiral 1,3-dioxolan-4-ones, derived from α-hydroxy acids, are used to control the stereochemistry of enolate alkylations and Michael additions. nih.gov By analogy, the chiral environment provided by the 4-methyl-1,3-dioxolane (B94731) ring in the title compound could influence the facial selectivity of reactions on the attached pentenyl group or on the acetal carbon itself, although specific applications in this context are not widely documented.

Table 2: Comparison of Selected Chiral Auxiliaries and Their Applications This table provides context by showing established chiral auxiliaries and the types of reactions they control, highlighting the potential roles for a chiral dioxolane-based structure.

| Chiral Auxiliary Class | Originating Chiral Pool | Typical Controlled Reactions | Reference |

|---|---|---|---|

| Oxazolidinones (Evans') | Amino acids (e.g., valine, phenylalanine) | Aldol (B89426) reactions, alkylations, acylations | wikipedia.orgrsc.org |

| Camphorsultam | Camphor | Diels-Alder reactions, Michael additions, alkylations | wikipedia.org |

| 1,3-Thiazolidine-2-thiones | Amino acids | Aldol reactions, resolution of racemic mixtures | scielo.org.mx |

| 1,3-Dioxolan-4-ones | α-Hydroxy acids (e.g., lactic acid, mandelic acid) | Michael additions, Diels-Alder reactions, alkylations | nih.gov |

| (1S,2S)-1,2-bis[...]dioxolan... | D-Mannitol | Chiral building block for polyol intermediates |

Precursor for Advanced Polymeric Materials and Functionalized Polymers

The structure of this compound contains two distinct functionalities that are amenable to polymerization: the cyclic acetal ring and the terminal vinyl group. This dual reactivity allows for its potential use as a monomer in creating advanced polymeric materials.

Cationic Ring-Opening Polymerization (CROP): Cyclic acetals, including 1,3-dioxolane itself, are known to undergo CROP in the presence of acid catalysts to form polyacetals. researchgate.netgoogle.com This process involves the cleavage of the ring and the formation of a linear polymer chain containing repeating ether and acetal units. The polymerization of substituted dioxolanes, such as those with a methyl group at the C4 position, is also possible, though reaction rates may be affected by the substituent. researchgate.net The resulting polymers are of interest for applications ranging from biodegradable materials to solid polymer electrolytes. rsc.org However, CROP of acetals can be prone to side reactions, such as the formation of cyclic oligomers. researchgate.netrsc.org

Vinyl Polymerization: The (E)-pent-1-enyl group is a type of vinyl group, which can participate in various forms of polymerization, including free-radical, cationic, or coordination polymerization. wikipedia.org This could lead to polymers with the dioxolane ring as a pendant group along the polymer backbone.

Radical Ring-Opening Polymerization (rROP): A particularly interesting possibility arises from the combination of the vinyl and dioxolane functionalities. Related monomers, known as cyclic ketene (B1206846) acetals, undergo radical polymerization where the ring opens to introduce ester groups into the polymer backbone. rsc.org This is a powerful method for creating degradable polymers. The vinyl dioxolane structure of the title compound could potentially undergo similar rROP pathways, leading to functionalized and degradable polyesters.

Table 3: Polymerization Methods for Dioxolanes and Related Monomers This table outlines the primary methods used to polymerize monomers containing dioxolane or vinyl ether functionalities.

| Monomer Type | Polymerization Method | Resulting Polymer Type | Key Features |

|---|---|---|---|

| 1,3-Dioxolane | Cationic Ring-Opening Polymerization (CROP) | Polyacetal (Poly(ethenoxymethenoxy)) | Can be initiated by strong acids; produces linear polyethers. google.comorientjchem.org |

| Substituted 1,3-Dioxolanes | Cationic Ring-Opening Polymerization (CROP) | Substituted Polyacetal | Substituents can modify polymer properties and reaction kinetics. researchgate.net |

| Vinyl Ethers | Cationic Polymerization | Poly(vinyl ether) | Polymerization of the double bond, leaving the ether intact. |

| Cyclic Ketene Acetals | Radical Ring-Opening Polymerization (rROP) | Polyester | Ring opens during radical polymerization to embed ester groups in the backbone, conferring degradability. rsc.org |

Strategic Intermediate for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a powerful synthetic strategy that involves introducing chemical modifications to a complex molecule, such as a drug candidate or natural product, at a late step in its synthesis. nih.gov This approach allows for the rapid generation of a library of analogs for structure-activity relationship studies without having to restart the synthesis from the beginning.

This compound, when incorporated into a larger molecular scaffold, offers several handles for LSF:

The Alkenyl Group: The carbon-carbon double bond of the pentenyl chain is a prime site for a vast array of well-established chemical transformations. Reactions such as epoxidation, dihydroxylation, hydroboration-oxidation, ozonolysis, or Heck coupling could be performed selectively at this position. Each of these reactions introduces new functional groups, dramatically altering the molecule's properties and allowing for chemical diversification.

Acetal C-H Bonds: The C-H bonds on the dioxolane ring, particularly the one at the C2 position, are adjacent to two oxygen atoms, which can activate them towards certain radical or oxidative functionalization reactions.

By using the dioxolane as a stable protecting group during the main synthetic sequence, chemists could then use the embedded alkenyl chain as a versatile anchor point for late-stage diversification, creating a family of related compounds from a common advanced intermediate.

Table 4: Potential Late-Stage Functionalization Reactions on the Alkenyl Group This table lists potential transformations of the pentenyl side chain, which could be used to diversify a larger molecule containing this moiety.

| Reaction | Reagents | Resulting Functional Group |

|---|---|---|

| Epoxidation | m-CPBA, Peroxyacetic acid | Epoxide |

| Dihydroxylation | OsO₄ (cat.), NMO | Diol |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Alcohol |

| Ozonolysis (Reductive) | 1. O₃; 2. Zn, H₂O or (CH₃)₂S | Aldehyde |

| Heck Coupling | Aryl halide, Pd catalyst, base | Aryl-substituted alkene |

Generation of Functional Groups through Ring Opening and Further Transformations

Beyond its role as a protecting group that is simply removed, the 1,3-dioxolane ring itself can be transformed to generate new functionalities. This adds another layer to the synthetic utility of this compound.

Acid-Catalyzed Hydrolysis: The most fundamental transformation is the cleavage of the acetal with aqueous acid to regenerate the parent carbonyl compound, (E)-hex-2-enal, and the diol, propane-1,2-diol. libretexts.orgmasterorganicchemistry.com This reaction is the basis for its use as a protecting group.

Reductive Ring Opening: A more synthetically powerful transformation is the regioselective reductive opening of the dioxolane ring. Treatment of substituted 1,3-dioxane (B1201747) or dioxolane acetals with reducing agents, often in the presence of a Lewis acid (e.g., DIBALH, LiAlH₄-AlCl₃), can cleave one of the C-O bonds to generate a mono-protected 1,2-diol, which is a hydroxy ether. researchgate.net The regioselectivity of this opening (i.e., which C-O bond breaks) is influenced by steric and electronic factors. Applying this to the title compound could yield a valuable chiral hydroxy ether intermediate.

Oxidative Ring Opening: Certain oxidizing agents can open the acetal ring to form a hydroxy ester. For example, oxidation with reagents like N-hydroxyphthalimide (NHPI) and a cobalt co-catalyst in the presence of oxygen can convert cyclic acetals into esters. organic-chemistry.org

These ring-opening strategies, combined with the reactivity of the pentenyl side chain, make the molecule a precursor to a variety of functionalized linear compounds.

Table 5: Functional Group Interconversions via Ring Opening and Side-Chain Modification This table summarizes the key transformations of the title compound to generate different functional groups.

| Transformation | Reagents/Conditions | Key Functional Group Generated |

|---|---|---|

| Acetal Hydrolysis | H₃O⁺, water | Aldehyde (from original carbonyl) |

| Reductive Ring Opening | DIBALH or LiAlH₄/Lewis Acid | Hydroxy ether |

| Oxidative Ring Opening | O₂, NHPI, Co(OAc)₂ | Hydroxy ester organic-chemistry.org |

| Side-Chain Ozonolysis | 1. O₃; 2. DMS | Aldehyde (at C2 of the ring) |

| Side-Chain Hydration | H₃O⁺ (Markovnikov) or Hydroboration (anti-Markovnikov) | Alcohol (on the side chain) |

| Conversion to 2-Hydroxyalkyl-1,3-dioxolane | Formaldehyde (B43269), peroxide, metal salt | 2-Hydroxymethyl-1,3-dioxolane (via related radical addition) google.com |

Future Directions and Perspectives in Dioxolane Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of dioxolanes, traditionally achieved by the acid-catalyzed acetalization of carbonyl compounds with 1,2-diols, is being revolutionized by the development of sophisticated catalytic systems. wikipedia.orgchemicalbook.com The focus of modern catalysis is to achieve enhanced selectivity (enantio-, diastereo-, and regioselectivity), operate under milder conditions, and utilize more sustainable metals and supports.

Researchers are exploring a diverse range of catalysts to improve the synthesis of the dioxolane ring. Heterogeneous catalysts like silica (B1680970) gel, alumina, and acid-activated clays (B1170129) are being employed for condensation reactions, often under solvent-free conditions. researchgate.net Metal-Organic Frameworks (MOFs), such as sulphated Cu-trimesic acid, have shown high performance in glycerol (B35011) acetalization to produce solketal (B138546), a valuable biofuel additive, under ambient conditions. researchgate.net For asymmetric synthesis, chiral complexes like the binaphthyldiimine-Ni(II) system catalyze 1,3-dipolar cycloadditions to yield cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Furthermore, environmentally benign catalysts are gaining prominence. Montmorillonite K10, a type of clay, has proven effective for the synthesis of new chiral and racemic 1,3-dioxolanes. nih.gov Graphene oxide is also emerging as a catalyst for the synthesis of 1,3-dioxolane (B20135) derivatives from epoxides and ketones under ultrasonic irradiation. researchgate.net In the realm of organometallic catalysis, ruthenium molecular catalysts are enabling the transformation of bioderived diols into dioxolanes using carbon dioxide as a C1 source, representing a significant step towards carbon capture and utilization. d-nb.inforesearchgate.net Similarly, cationic oxorhenium(V) complexes have demonstrated high efficiency in condensing diols and aldehydes under neat conditions. researchgate.net

| Catalyst System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Ruthenium molecular catalysts (e.g., [Ru(triphos)(tmm)]) | Diols, CO2, H2 | High stereoselectivity, use of CO2 as a C1 source. | d-nb.inforesearchgate.net |

| Sulphated Cu-trimesic acid MOF | Glycerol, Acetone | High performance under ambient conditions for biofuel additives. | researchgate.net |

| Chiral binaphthyldiimine-Ni(II) complex | Donor-acceptor oxiranes, Aldehydes | High diastereo- and enantioselectivity for cis-1,3-dioxolanes. | organic-chemistry.org |

| Montmorillonite K10 | Salicylaldehyde, Diols | Effective heterogeneous catalyst, good yields for chiral and racemic products. | nih.gov |

| Graphene Oxide (GO) | Epoxides, Ketones | Green catalyst, sonochemical synthesis. | researchgate.net |

| Cationic oxorhenium(V) oxazoline (B21484) complex | Diols, Aldehydes (e.g., Glycerol, Furfural) | Excellent yields under neat (solvent-free) conditions. | researchgate.net |

Exploration of New Reaction Pathways and Transformations

Beyond improvements in catalysis, the future of dioxolane chemistry lies in the discovery of entirely new synthetic routes and the novel application of dioxolanes as reactive intermediates. These new pathways offer access to complex molecular architectures that were previously difficult to obtain.

One major area of innovation is the combination of different catalytic methods. Sequential bio- and chemocatalysis cascades, for example, allow for the multi-step synthesis of chiral dioxolanes from simple aldehydes in a single organic solvent, streamlining the production process. d-nb.inforesearchgate.net Another approach involves a three-component assembly where alkenes are oxidized with hypervalent iodine(III) in the presence of an acid and a nucleophile, proceeding through a 1,3-dioxolan-2-yl cation intermediate to form highly substituted dioxolanes stereoselectively. nih.gov

Radical chemistry is also opening new avenues. A metal-free, thiol-promoted radical chain process enables the site-specific addition of the 1,3-dioxolane ring to imines, providing a redox-neutral route to protected α-amino aldehydes. organic-chemistry.org The dioxolanyl radical itself is being explored as a versatile intermediate for C–C bond construction, highlighting a shift from viewing the dioxolane as just a protecting group to seeing it as a functional component for building molecular complexity. thieme-connect.de In natural product synthesis, ring-expansion reactions, where an epoxide rearranges with a nearby carbonyl group, have been used to construct the dioxolane core of molecules like neosporol. wikipedia.org These innovative strategies underscore a paradigm shift towards more elegant and efficient syntheses of and with dioxolanes.

Integration with Flow Chemistry and Sustainable Synthesis Methods

The principles of green chemistry and continuous flow processing are becoming increasingly integrated into the synthesis of dioxolanes, addressing the chemical industry's need for safer, more efficient, and environmentally responsible manufacturing.

Sustainable Synthesis: A significant trend is the use of renewable feedstocks. Bio-based platform molecules such as glycerol (a byproduct of biodiesel production), lactic acid, and formaldehyde (B43269) are being used as precursors for dioxolane synthesis. researchgate.netresearchgate.netrsc.orgrsc.org The use of waste products like carbon dioxide as a building block, facilitated by specific catalysts, is a particularly promising green strategy. d-nb.inforesearchgate.net Methodologies are also being developed to minimize waste, for instance, by conducting reactions under solvent-free (neat) conditions or by using biocatalysts that operate in aqueous media under mild conditions. researchgate.netd-nb.inforesearchgate.net Interestingly, certain 1,3-dioxolane compounds are themselves being developed as bio-based, green polar aprotic solvents, potentially replacing traditional, more hazardous solvents. rsc.orgrsc.org

Flow Chemistry: Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for dioxolane synthesis. The small internal volume of flow reactors enhances heat and mass transfer, allowing for better control over highly exothermic or fast reactions and improving safety, especially when handling hazardous reagents. nih.goveuropa.eu This technology facilitates the seamless integration of multiple synthetic steps (telescoping), reducing the need for intermediate purification and minimizing waste. nih.gov The scalability of flow processes is more straightforward than for batch reactions; production is increased by running the process for a longer duration rather than by using larger, more hazardous reactors. thieme-connect.de Although specific reports on the flow synthesis of (E)-4-Methyl-2-(pent-1-enyl)-1,3-dioxolane are not prominent, the general methods for heterocycle synthesis are readily adaptable, promising a future where dioxolanes are produced more safely and efficiently on an industrial scale. nih.govthieme-connect.de